Methyl dichloroacetate
Overview
Description
Introduction Methyl dichloroacetate is a chemical compound used in various synthetic processes and has been studied for its applications in polymerization and chemical reactions. The compound has drawn interest due to its multifunctional characteristics in the creation of polymers and other chemical entities.
Synthesis Analysis Methyl dichloroacetate can be synthesized through different chemical pathways. One reported method involves the synthesis from multifunctional alcohols or phenols, leading to bi- and trifunctional dichloroacetates, which are then employed as multifunctional initiators for living radical polymerizations, especially of methyl methacrylate, in the presence of aluminum compounds and ruthenium-mediated systems (Ueda, Matsuyama, Kamigaito, & Sawamoto, 1998).
Molecular Structure Analysis The molecular structure and conformation of methyl dichloroacetate have been detailed through gas-phase electron diffraction studies combined with ab initio calculations, identifying two conformers, syn and gauche, with specific torsional angles (Litvinov, Zuev, Naumov, Volden, & Hagen, 1993).
Chemical Reactions and Properties Methyl dichloroacetate is involved in various chemical reactions, such as the efficient synthesis of methyl (Z)-α-fluoro-α,β-unsaturated carboxylates from methyl dichlorofluoroacetate through reductive coupling–elimination reactions in the presence of zinc and copper(I) chloride (Ishihara & Kuroboshi, 1987).
Physical Properties Analysis Methylene chloride–dichloroacetic acid mixtures have been utilized as eluents in size-exclusion chromatography, demonstrating the solvent properties and utility of dichloroacetic acid derivatives in polymer analysis (Mourey & Bryan, 1994).
Scientific Research Applications
Chromatography and Polymer Analysis : Methyl dichloroacetate has been utilized as an eluent in size-exclusion chromatography for analyzing nylons and related polymers. This application highlights its utility in polymer solubilization and molecular mass measurement (Mourey & Bryan, 1994).
Cancer Research : Research has shown that dichloroacetic acid, related to methyl dichloroacetate, plays a role in liver carcinogenesis. It is involved in the hypomethylation and overexpression of certain genes, which suggests its potential influence in cancer development (Tao et al., 2000).
Drug Metabolism and Environmental Toxicology : Methyl dichloroacetate and its metabolites have been measured in human plasma using techniques like gas chromatography-mass spectrometry. This research is significant for understanding the pharmacokinetics of drugs and their potential as environmental toxins (Yan et al., 1997).
Synthesis and Catalysis : The compound has been used in the selective hydrodechlorination process to produce methyl monochloroacetate, demonstrating its role in chemical synthesis and catalysis (Meng Xin, 2003).
Polymerization and Material Science : Methyl dichloroacetate has been used as an initiator in the living radical polymerization of methyl methacrylate, showing its application in the development of multiarmed polymers for material science applications (Ueda et al., 1998).
Pharmaceutical Microencapsulation : It has been employed in novel microencapsulation systems for drugs like risperidone, encapsulating these drugs into PLGA microspheres. This application is pivotal in pharmaceutical technology (Sah & Lee, 2006).
Clinical Medicine : Dichloroacetate, closely related to methyl dichloroacetate, has been evaluated for long-term treatment in congenital lactic acidosis, indicating its potential therapeutic application in metabolic disorders (Stacpoole et al., 2008).
Safety And Hazards
Future Directions
The atmospheric implications of the reactions involving Methyl dichloroacetate were assessed by estimating the tropospheric lifetime of τCl = 3 years . An acidification potential of 0.45 was estimated, suggesting a possible impact of the emission of Methyl dichloroacetate on the rainfall acidification . On the other hand, significant global warming potentials of 8.2, 2.2, and 0.6 were calculated for the studied chloroester for the time horizons of 20, 100, and 500 years, respectively . Chlorinated persistent products, such as dichloroacetic acid, could have an impact on the atmosphere and other environmental matrices as well as on human health and the biota .
properties
IUPAC Name |
methyl 2,2-dichloroacetate | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLRUAPIDAGIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Record name | METHYL DICHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID2059433 | |
Record name | 1,1-Dichloro-2-methoxy-2-oxoethane | |
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Molecular Weight |
142.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl dichloroacetate appears as a colorless liquid with an ethereal odor. Combustible. Flash point 176 °F. Corrosive to metals and tissue. Used to make other chemicals., Colorless liquid with an ethereal odor; [CAMEO] | |
Record name | METHYL DICHLOROACETATE | |
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Record name | Methyl dichloroacetate | |
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Boiling Point |
289 °F at 760 mmHg (USCG, 1999) | |
Record name | METHYL DICHLOROACETATE | |
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Flash Point |
176 °F (USCG, 1999) | |
Record name | METHYL DICHLOROACETATE | |
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Density |
1.3774 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | METHYL DICHLOROACETATE | |
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Vapor Pressure |
4.5 [mmHg] | |
Record name | Methyl dichloroacetate | |
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Product Name |
Methyl dichloroacetate | |
CAS RN |
116-54-1 | |
Record name | METHYL DICHLOROACETATE | |
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Record name | Methyl dichloroacetate | |
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Record name | METHYL DICHLOROACETATE | |
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Record name | Methyl dichloroacetate | |
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Record name | METHYL DICHLOROACETATE | |
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Melting Point |
-62 °F (USCG, 1999) | |
Record name | METHYL DICHLOROACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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